molecular formula C17H27BO3 B7938531 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B7938531
M. Wt: 290.2 g/mol
InChI Key: SCQNRRWLACEFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (a cyclic boronate ester) with a 4-(3-methylbutoxy)phenyl substituent. The dioxaborolane ring, derived from pinacol (2,3-dimethyl-2,3-butanediol), confers enhanced stability to the boronic acid moiety, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura couplings . The 3-methylbutoxy group at the para position of the phenyl ring introduces steric bulk and moderate electron-donating effects, which can influence reactivity and solubility in organic solvents. This compound is typically synthesized via nucleophilic substitution or transmetalation reactions involving boronic acids and diols .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-13(2)11-12-19-15-9-7-14(8-10-15)18-20-16(3,4)17(5,6)21-18/h7-10,13H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQNRRWLACEFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-(3-methylbutoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane can be utilized in:

  • Cross-Coupling Reactions : It acts as a boron reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is crucial for synthesizing pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The compound can introduce boron into aromatic systems, facilitating further transformations such as nucleophilic substitution or electrophilic aromatic substitution.

Materials Science

The compound's boron functionality allows it to be integrated into:

  • Polymeric Materials : It can be used to enhance the mechanical properties of polymers through cross-linking or as a modifier to improve thermal stability.
  • Optoelectronic Devices : Research has indicated that boron-containing compounds can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties.

Medicinal Chemistry

In medicinal chemistry, this compound may play roles in:

  • Drug Development : Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems or targeted therapies.
  • Bioconjugation : The dioxaborolane moiety can facilitate the attachment of drugs to biomolecules through stable covalent bonds.

Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxoborolane demonstrated its utility in creating new compounds with enhanced biological activity. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography to confirm their structures .

Study 2: Optoelectronic Applications

Research highlighted the optoelectronic response of boronate esters like this compound when exposed to fluorine ions. The findings suggested potential applications in sensors and electronic devices due to its sensitivity to ionic interactions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisSuzuki-Miyaura CouplingEffective for forming biaryl compounds
Materials SciencePolymer ModificationEnhances mechanical properties
OptoelectronicsOLEDs and OPVsImproves electronic performance
Medicinal ChemistryDrug Delivery SystemsStable covalent bonding with biomolecules

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Substituent Key Properties/Applications References
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Iodophenyl Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine leaving group. Higher reactivity in aryl-aryl bond formation.
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate 4-(Butanoate ethyl ester)phenyl Ester group enhances solubility in polar aprotic solvents. Applied in alkylation reactions and as a precursor for carboxylic acid derivatives.
4,4,5,5-Tetramethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborolane 4-(Phenylethynyl)phenyl Ethynyl group enables participation in Sonogashira couplings. Used in synthesizing conjugated polymers for optoelectronics.
[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol 4-(Hydroxymethyl)phenyl Hydroxymethyl group allows further functionalization (e.g., oxidation to aldehydes or esterification). Intermediate in drug synthesis.
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-(Bromomethyl)phenyl Bromomethyl substituent facilitates alkylation reactions (e.g., nucleophilic substitution with pyrrole to form benzyl-pyrrole derivatives).
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Bis(cyclopropylmethoxy)phenyl Cyclopropylmethoxy groups increase steric hindrance, reducing reaction rates in cross-couplings. Used in controlled stepwise syntheses.
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane 4-(Triphenylvinyl)phenyl Tetraphenylethylene (TPE) moiety confers aggregation-induced emission (AIE) properties. Applied in OLEDs and fluorescent polymers.
2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-(4-Methoxyphenylethynyl)phenyl Methoxy group enhances electron density, improving reactivity in oxidative Sonogashira couplings. Used in synthesizing arylacetylene derivatives.

Stability and Handling

  • Hydrolytic Stability : All dioxaborolane derivatives are moisture-sensitive but stabilized by the pinacol ring. Compounds with electron-withdrawing groups (e.g., nitro ) may hydrolyze faster due to increased electrophilicity at boron.
  • Thermal Stability : Derivatives with conjugated systems (e.g., phenylethynyl ) are stable under heating, making them suitable for high-temperature reactions like polymerizations.

Biological Activity

4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Formula : C21_{21}H29_{29}BO3_3
  • Molecular Weight : 340.3 g/mol
  • CAS Number : 2246560-75-6

Synthesis

The synthesis of this compound typically involves the borylation of aryl compounds. One common method includes the use of palladium catalysts to facilitate the reaction between boron compounds and aryl halides or triflates.

Biological Activity

The biological activity of this compound is primarily associated with its role as a boron reagent in organic synthesis and its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that dioxaborolanes may possess anticancer properties. For instance:

  • Mechanism of Action : The compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
  • Case Study : A study reported that derivatives of dioxaborolanes showed significant cytotoxicity against breast cancer cells (MCF-7), demonstrating the potential for further development as anticancer agents.

Antimicrobial Properties

Research has also suggested that boron-containing compounds exhibit antimicrobial properties:

  • Activity Against Bacteria : In vitro tests have shown that certain dioxaborolanes can inhibit the growth of Gram-positive bacteria.
  • Potential Applications : These findings highlight the potential use of such compounds in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MCF-7 cells
AntimicrobialInhibits growth of Gram-positive bacteria
Synthesis ApplicationsUsed in borylation reactions for drug development

Research Findings

  • Anticancer Mechanism : The compound's ability to form stable complexes with certain biomolecules may lead to disrupted cellular functions in cancer cells.
  • Stability and Reactivity : The stability of dioxaborolanes under physiological conditions enhances their potential as drug candidates.
  • Novel Applications : Ongoing research is exploring their use in targeted drug delivery systems due to their favorable interaction with biological membranes.

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[4-(3-methylbutoxy)phenyl]-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A general procedure involves reacting a substituted phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For example, 4-(3-methylbutoxy)phenylboronic acid can be treated with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) in dichloromethane, followed by reflux and purification via column chromatography . Modifications to the aryl group (e.g., introducing 3-methylbutoxy) require careful control of steric and electronic effects during ligand exchange.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on:

  • ¹H/¹³C NMR : Peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aryl protons (δ ~6.8–7.5 ppm). The 3-methylbutoxy chain shows signals at δ ~3.4–3.8 ppm (OCH₂) and δ ~1.0–1.6 ppm (alkyl CH₃) .
  • FT-IR : B-O stretching at ~1350–1310 cm⁻¹ and C-O-C from the ether at ~1250 cm⁻¹.
  • Mass Spectrometry (HRMS) : Exact mass confirmation (C₁₈H₂₇BO₃⁺: calculated 314.2052).

Q. What are its primary applications in organic synthesis?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Acts as a boron reagent for forming C-C bonds with aryl halides. The 3-methylbutoxy group enhances solubility in non-polar solvents .
  • Photoredox Catalysis : Participates in Ir-catalyzed reactions with carbonyl compounds to form α-aryl ketones. The dioxaborolane ring stabilizes intermediates under light irradiation .

Advanced Research Questions

Q. What challenges arise in optimizing Suzuki-Miyaura couplings using this boron reagent?

Methodological Answer: Key challenges include:

  • Hydrolysis Sensitivity : The dioxaborolane ring is prone to hydrolysis, requiring anhydrous conditions (e.g., Schlenk techniques) .
  • Steric Hindrance : The 3-methylbutoxy group may slow transmetallation. Solutions include using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
  • Catalyst Selection : Bulky ligands (e.g., SPhos) improve yields with electron-deficient aryl halides. Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance activity and stability .

Q. How does the 3-methylbutoxy substituent influence the compound's reactivity in photoredox catalysis?

Methodological Answer: The substituent:

  • Modifies Redox Potentials : Electron-donating effects lower the oxidation potential of the boron center, facilitating single-electron transfer (SET) with photoexcited Ir(III) catalysts .
  • Enhances Stability : The bulky alkyl chain reduces undesired side reactions (e.g., proto-deboronation) in acidic media.
  • Solubility : Improves miscibility in THF/MeCN mixtures, critical for homogeneous reaction conditions. Validate via cyclic voltammetry and Stern-Volmer quenching studies .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during reactions?

Methodological Answer:

  • Moisture-Free Techniques : Use gloveboxes or molecular sieves (3Å) in reaction setups .
  • Protective Additives : Add triethylamine (0.1–1.0 equiv) to scavenge trace water.
  • Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to slow hydrolysis rates. Monitor via ¹¹B NMR for boronate ester integrity .

Q. How can computational modeling aid in designing derivatives with improved catalytic activity?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries (e.g., B-O bond cleavage in Suzuki coupling) using Gaussian or ORCA. Compare activation energies for substituent variations .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Machine Learning : Train models on existing dioxaborolane reactivity datasets to predict optimal reaction conditions .

Analytical and Safety Considerations

Q. What analytical techniques resolve complex reaction mixtures involving this compound?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate boronate esters from byproducts. Monitor [M+H]⁺ ions for quantification.
  • ¹¹B NMR : Track boron speciation (δ ~28–32 ppm for dioxaborolanes) in real-time to assess hydrolysis .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Collect boronate-containing waste in sealed containers for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.